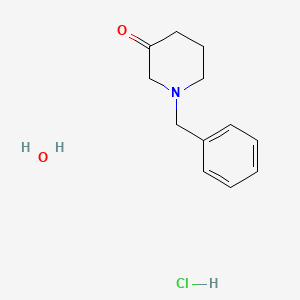

1-Benzyl-3-piperidone hydrochloride hydrate

Overview

Description

1-Benzyl-3-piperidone hydrochloride hydrate is a chemical compound that serves as a key intermediate in the synthesis of various piperidine derivatives. These derivatives have been extensively studied due to their potential pharmacological activities, including anti-acetylcholinesterase activity, which is relevant for conditions like dementia . The compound's structure allows for various modifications, which can lead to the development of new therapeutic agents with improved efficacy and selectivity .

Synthesis Analysis

The synthesis of this compound and its derivatives involves several chemical reactions. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity, with certain substitutions leading to increased activity . Additionally, the synthesis of 1-benzyl-2-piperidone derivatives has been explored to understand the influence of substituents on the lactam hydrolysis under acidic conditions . Chemoenzymatic synthesis has also been employed, utilizing lipase-mediated desymmetrization to achieve high enantiomeric excess and overall yield .

Molecular Structure Analysis

The molecular structure of this compound is crucial for its reactivity and the properties of its derivatives. For example, the introduction of a bulky moiety or an alkyl or phenyl group at specific positions on the piperidine ring can dramatically enhance the anti-acetylcholinesterase activity . The stereochemistry of the piperidine derivatives is also significant, as seen in the synthesis of 4-benzoyl-1,3-dimethyl-4-phenylpiperidine, where stereospecific reactions were used to obtain products with the desired configuration .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives is diverse. Acid-catalyzed rearrangements have been reported, such as the conversion of 1-benzyl-2-methyl-3-piperidone to 1-benzyl-2-acetylpyrrolidine, which involves tautomeric equilibria and ring-opened intermediates . Condensation reactions under microwave irradiation have been used to synthesize novel derivatives like N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone . Furthermore, the synthesis of neurokinin-1 receptor antagonists has been achieved through coupling reactions involving 1-benzylpiperidones .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by their molecular structure. The presence of substituents can affect the compound's solubility, stability, and reactivity. For example, the difficulty in hydrolyzing the lactam linkage of certain derivatives under acidic conditions can be attributed to the steric effects of substituents at specific positions on the piperidone ring . The lipase-mediated desymmetrization process also highlights the importance of the compound's chiral centers in determining its physical properties, such as optical rotation and enantiomeric purity .

Scientific Research Applications

Chemical Rearrangement and Synthesis

1-Benzyl-3-piperidone hydrochloride hydrate plays a significant role in chemical rearrangements. For instance, Zhao et al. (2006) studied the rearrangement of 1-benzyl-2-methyl-3-piperidone to 1-benzyl-2-acetylpyrrolidine, highlighting the compound's utility in producing different chemical structures under specific conditions (Zhao et al., 2006).

Catalytic Reactions and Thermochemistry

The compound is also essential in catalytic reactions and thermochemical studies. Tewari et al. (2008) investigated the ketoreductase-catalyzed reduction reactions of 1-benzyl-3-piperidone, providing insights into the equilibrium constants and thermochemical quantities of these reactions (Tewari et al., 2008).

Synthesis of Piperidone Derivatives

Research by Ma Yun-lei (2009) focused on the synthesis of 1-Benzyl-3-methyl-piperidone, using 1-benzyl-3-piperidone as a starting material. This study is significant for industrial production, optimizing material ratio, reaction temperature, and catalysts (Ma Yun-lei, 2009).

Protective Group in Organic Synthesis

Aschwanden et al. (2006) reported the use of 4-piperidinone hydrochloride hydrate, a related compound, as a protective group in the synthesis of primary propargylamines. This illustrates the compound's utility in complex organic synthesis procedures (Aschwanden et al., 2006).

Neurokinin-1 Receptor Antagonists

Shirai et al. (2011) discovered that 3-benzhydryl-4-piperidone derivatives, synthesized from 1-benzylpiperidones, act as potent neurokinin-1 receptor antagonists. This finding is crucial for developing treatments targeting G-protein coupled receptors (Shirai et al., 2011).

Mechanism of Action

While the specific mechanism of action for 1-Benzyl-3-piperidone hydrochloride hydrate is not mentioned in the search results, piperidine derivatives have been found to have a wide range of bioactivities, including anti-HIV, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial effects .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

properties

IUPAC Name |

1-benzylpiperidin-3-one;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH.H2O/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11;;/h1-3,5-6H,4,7-10H2;1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAGZUGDGORLMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CN(C1)CC2=CC=CC=C2.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50606-58-1, 346694-73-3 | |

| Record name | 1-benzyl-3-piperidone hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-benzyl-3-piperidone hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B3022081.png)

![{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B3022082.png)

![2-{[(3-chlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3022086.png)